molecular formula C10H20ClNO2 B8102555 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride

4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No. B8102555
M. Wt: 221.72 g/mol
InChI Key: ADSBZZKIMLFGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The 1-oxa-9-azaspiro[5.5]undecane ring system, a core component of 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride, is significant in chemical synthesis due to its presence in natural and synthetic products with biological activities. Various strategies have been developed for synthesizing these spiroaminals, highlighting their importance in chemical research (Sinibaldi & Canet, 2008).

Application in Drug Development

  • The compound has been utilized in the synthesis of novel derivatives of ciprofloxacin, an antibiotic. These derivatives were tested against different bacterial strains, indicating the potential of this compound in creating new antibacterial agents (Lukin et al., 2022).

Impurity Profiling and Drug Safety

  • The compound is also significant in the context of impurity profiling in pharmacological drug development, as understanding its structure and properties can lead to insights into potential toxicity impacts in drug formulations (Pillai & Bhaskar, 2022).

Novel Methodologies in Organic Chemistry

  • Researchers have developed new methodologies for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility and importance of this compound in advancing organic synthesis techniques (Reddy et al., 2014).

Exploration in Pharmacology

  • This compound has been explored for its potential in creating slow-release formulations of antihypertensive agents, showcasing its applicability in developing novel drug delivery systems (Benjamin & Lin, 1985).

Biological Applications

  • The synthesis and biological evaluation of spirocyclic compounds like 1-oxa-9-azaspiro[5.5]undecane have been studied for their effects against human cancer cells, indicating potential applications in cancer research (Rice et al., 1973).

properties

IUPAC Name

4-methoxy-1-oxa-9-azaspiro[5.5]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10;/h9,11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSBZZKIMLFGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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